[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
The target compound is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl scaffold substituted with a 3-fluoro-4-methylphenyl group at the 4-position and a phenylmethanone moiety at the 2-position. Benzothiazine derivatives are studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
[4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO3S/c1-15-11-12-17(13-18(15)23)24-14-21(22(25)16-7-3-2-4-8-16)28(26,27)20-10-6-5-9-19(20)24/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLETHINOIIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C24H19F2NO5S
- Molecular Weight : 471.5 g/mol
- CAS Number : 1114652-77-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorinated aromatic rings enhance its binding affinity to various enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in sensitive cancer cells.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its cytotoxic effects on tumor cells.
Anticancer Activity
Research indicates that compounds similar to 4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit potent antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown significant activity against breast and renal cancer cells by inducing CYP1A1 expression and forming DNA adducts, which are critical for their anticancer efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| DF 203 | Breast | 5.0 | DNA adduct formation |
| 5F 203 | Renal | 3.5 | Induction of CYP1A1 |
| [Target Compound] | Ovarian | TBD | TBD |
Antimicrobial Activity
Preliminary studies suggest that related benzothiazine derivatives possess antimicrobial properties. These compounds have been shown to exhibit moderate to good activity against various bacterial strains, although specific data for the target compound is still emerging .
Case Studies
Several studies have focused on the biological effects of benzothiazine derivatives:
- Study on Antiproliferative Effects :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following benzothiazine-based compounds share structural similarities with the target molecule:
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Substituents : A 4-butylphenyl group replaces the 3-fluoro-4-methylphenyl moiety.
- Synthesis : Prepared via analogous sulfonation and coupling reactions, as described in triazole-thioether synthesis protocols .
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Substituents: Features a 7-fluoro and 3-methylphenyl group on the benzothiazine core, with a 4-ethylphenyl methanone.
- Impact: The additional fluorine at the 7-position may enhance metabolic stability, while the ethyl group on the methanone phenyl ring introduces steric bulk.
1,1-Dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone
- Substituents : A 3,4,5-trimethoxyphenyl group replaces the 3-fluoro-4-methylphenyl.
- Impact : Methoxy groups improve solubility via hydrogen bonding but may reduce CNS penetration due to increased polarity.
Comparative Data Table
<sup>a</sup> LogP values estimated via fragment-based methods (e.g., Crippen’s method).
Research Findings and Trends
This contrasts with the electron-donating methoxy groups in , which may favor interactions with polar residues . The methyl group in the target compound provides steric shielding without significantly altering electronic properties.
Bioactivity Correlations :
- Compounds with lipophilic substituents (e.g., butyl in ) show higher cytotoxicity in preliminary assays but lower aqueous solubility, limiting bioavailability.
- The 7-fluoro substitution in is associated with improved resistance to oxidative metabolism, as observed in microsomal stability studies.
Synthetic Accessibility :
- The target compound’s synthesis shares similarities with triazole-thioether methodologies (e.g., sodium ethoxide-mediated coupling ).
- Crystallographic data for analogs (e.g., ) were resolved using SHELX programs , highlighting planar benzothiazine cores with sulfone groups in equatorial orientations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
